molecular formula C21H21NO5S B2771370 1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-47-7

1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2771370
CAS No.: 877811-47-7
M. Wt: 399.46
InChI Key: QFDAJPSFBCNTKA-UHFFFAOYSA-N
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Description

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a sulfonyl group attached to a phenyl ring that is further substituted with an acetyl group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

1'-(4-acetylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-15(23)16-6-8-17(9-7-16)28(25,26)22-12-10-21(11-13-22)14-19(24)18-4-2-3-5-20(18)27-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDAJPSFBCNTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde or ketone.

    Spirocyclization: The spiro junction is formed by reacting the chroman derivative with a piperidinone precursor under conditions that promote spirocyclization.

    Acetylation: Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a spirocyclic structure comprising a chroman and a piperidinone ring, with a sulfonyl group linked to an acetyl-substituted phenyl group. The synthesis of this compound typically involves several key steps:

  • Formation of the Chroman Ring : This is achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
  • Spirocyclization : The spiro junction is formed by reacting the chroman derivative with a piperidinone precursor.
  • Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.

These synthetic routes are crucial for producing the compound in high yields and purity, which are essential for subsequent applications in research and industry.

Pharmacological Potential

The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as a valuable pharmacophore in drug discovery. Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds derived from spiro[chromane-2,4'-piperidine] have shown promise as anticancer agents. For instance, studies have indicated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The unique structure allows for interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • G-Protein Coupled Receptor Modulation : Some derivatives have been evaluated as agonists for G-protein-coupled receptors (GPR119), which are implicated in metabolic regulation and type 2 diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of these compounds. Variations in substituents on the spirocyclic framework can significantly influence their biological activity, allowing researchers to design more effective therapeutic agents .

Industrial Applications

Beyond medicinal chemistry, 1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one has potential applications in materials science. Its unique chemical properties may allow it to be utilized in creating new materials with enhanced stability or reactivity .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on the spiro[chromane-2,4'-piperidine] scaffold:

  • A study by Banerjee et al. highlighted the development of various spiro[chromane-2,4'-piperidine] derivatives demonstrating significant pharmacological activities such as antidiabetic and anticancer effects .
  • Another investigation focused on optimizing GPR119 agonists derived from this scaffold, showcasing their efficacy in glucose regulation in animal models .

Mechanism of Action

The mechanism by which 1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects depends on its interaction with molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. The spirocyclic structure may enhance the compound’s binding affinity and specificity for certain biological targets, potentially modulating signaling pathways or enzyme activities.

Comparison with Similar Compounds

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as spiroindolines and spirooxindoles. These compounds share the spirocyclic motif but differ in their specific ring structures and substituents. The unique combination of a chroman and piperidinone ring, along with the sulfonyl and acetyl groups, distinguishes 1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one from other spirocyclic compounds, potentially offering distinct chemical and biological properties.

Similar compounds include:

    Spiroindolines: Known for their presence in natural alkaloids and pharmaceuticals.

    Spirooxindoles: Widely studied for their biological activities and synthetic versatility.

Biological Activity

1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a spirocyclic structure , integrating a chroman moiety with a piperidine ring. The presence of a sulfonyl group attached to a phenyl ring enhances its reactivity and biological potential. Its structural characteristics allow for interactions with various biological targets, influencing numerous cellular processes.

Pharmacological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have indicated that compounds with similar spirocyclic structures can exhibit significant anticancer properties. For instance, derivatives of spiro compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. Research indicates that spiro compounds can act as selective COX-2 inhibitors, potentially offering therapeutic benefits in managing inflammation-related disorders .
  • Antimicrobial Properties : The spirocyclic framework has been associated with antimicrobial activities. Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, such as aldehyde dehydrogenase (ALDH3A1), which plays a role in detoxifying aldehydes within cells.
  • Cell Signaling Modulation : It influences critical signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation may lead to altered gene expression patterns associated with cancer progression and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of spiro compounds similar to this compound:

StudyFindings
Demonstrated significant anti-inflammatory activity through selective COX-2 inhibition compared to celecoxib.
Reported anticancer effects in vitro against various cancer cell lines, indicating potential for further development as anticancer agents.
Evaluated antimicrobial properties against multiple bacterial strains, highlighting the compound's broad-spectrum efficacy.

Q & A

Q. What are the common synthetic routes for preparing 1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one?

The synthesis typically involves multi-step protocols:

Core spiro formation : A base-catalyzed condensation of 2-hydroxyacetophenone with N-Boc-piperidone (Kabbe reaction) generates tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group to yield spiro[chroman-2,4'-piperidin]-4-one .

Sulfonylation : Reaction with 4-acetylbenzenesulfonyl chloride in the presence of triethylamine (TEA) introduces the sulfonyl moiety .
Key considerations : Optimizing solvent (THF/DCM), temperature (60°C for sulfonylation), and catalysts (TEA) improves yields (70–85%) .

Q. How is the compound characterized, and what analytical techniques are critical?

  • Structural confirmation :
    • ¹H/¹³C NMR : Identifies spiro connectivity (e.g., δ 2.5–3.5 ppm for piperidine protons) and sulfonyl/acetyl groups .
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁NO₅S: 400.12) .
  • Purity assessment : HPLC (>95% purity) and melting point analysis (e.g., 183–184°C) ensure batch consistency .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF-7, HT-29) with IC₅₀ values <10 µM indicate potency .
  • Apoptosis detection : Annexin V/PI staining quantifies early/late apoptotic cells (e.g., >3-fold increase at 10 µM) .
  • Cell cycle analysis : Flow cytometry reveals G2/M phase arrest (e.g., 1.54% sub-G1 cells at 10 µM) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in sulfonylation?

Parameter Optimization Strategy Outcome
Catalyst Replace TEA with DMAPEnhances sulfonyl group activation
Solvent Switch from THF to DMFImproves solubility of intermediates
Temperature Reduce from 60°C to 40°CMinimizes side reactions
Validation : Monitor reaction progress via TLC and isolate intermediates for NMR comparison .

Q. How do structural modifications influence acetyl-CoA carboxylase (ACC) inhibition?

  • Substituent effects :
    • Sulfonyl vs. carbonyl spacers : Sulfonyl derivatives (e.g., compound 16) show 10-fold higher ACC inhibition (IC₅₀ = 0.31 µM) than carbonyl analogs due to enhanced lipophilicity .
    • Halogenation : 2,5-Dichlorobenzoyl substitution improves binding affinity by 30% via hydrophobic interactions with ACC’s active site .
      Methodology : Molecular docking (PDB: 3GID) and isothermal titration calorimetry (ITC) validate binding thermodynamics .

Q. How to resolve discrepancies in apoptosis data across cell lines?

  • Case study : Compound 16 induces apoptosis in MCF-7 (breast cancer) but not HT-29 (colorectal) cells.
    Steps :

Replicate assays : Confirm reproducibility using flow cytometry and caspase-3 activation assays .

Check receptor expression : Profile Bcl-2/Bax ratios (Western blot) to identify intrinsic apoptotic pathway variability .

Cross-validate : Use orthogonal assays (e.g., mitochondrial membrane potential ΔΨm) to rule out false positives .

Q. What strategies validate target engagement in cellular models?

  • Chemical proteomics :
    • Pull-down assays : Immobilize the compound on sepharose beads to capture ACC from cell lysates .
    • SPR analysis : Measure binding kinetics (kₐ/kd) between the compound and recombinant ACC .
  • Genetic knockdown : siRNA-mediated ACC silencing reduces compound efficacy (e.g., IC₅₀ shifts from 0.31 µM to >10 µM) .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary between trimethoxyphenyl (compound 15) and sulfonyl (compound 16) derivatives?

Compound Substituent IC₅₀ (µM, MCF-7) Rationale
15 Trimethoxyphenyl18.77–47.05Bulky groups hinder ACC binding
16 4-Acetylphenylsulfonyl0.31–5.62Sulfonyl enhances solubility and target affinity
Resolution : Perform 3D-QSAR modeling to map steric/electronic requirements for ACC inhibition .

Q. How to address inconsistent NMR spectra of intermediates?

  • Issue : Multiplets at δ 4.1–4.3 ppm suggest incomplete Boc deprotection.
    Solutions :
    • Extend TFA treatment time from 3 h to 6 h .
    • Confirm deprotection via IR (disappearance of C=O stretch at 1680 cm⁻¹) .

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